N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide
Description
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide (CAS 93161-65-0) is a benzamide derivative with a molecular formula of C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol. Key physical properties include a density of 0.977 g/cm³, a boiling point of 356.4°C (at 760 mmHg), and a flash point of 169.4°C . The compound features a 2,4,6-trimethylbenzamide core linked to a diethylaminoethyl group, which confers both lipophilic (due to the aromatic methyl groups) and basic (via the tertiary amine) characteristics.
Properties
CAS No. |
93161-65-0 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5/h10-11H,6-9H2,1-5H3,(H,17,19) |
InChI Key |
MXTNBUZJIXEDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
The compound is synthesized via a condensation-hydrogenation sequence , as outlined in patent EP2264027A1:
Condensation of 2,4,6-Trimethylbenzoic Acid Derivative
- Reactant : 2,4,6-Trimethylbenzoyl chloride or its activated ester.
- Amine Component : N-[2-(Diethylamino)ethyl]amine.
- Conditions :
- Solvent: Toluene or dichloromethane.
- Temperature: 80–100°C under reflux.
- Catalyst: Triethylamine (base).
Optimized Protocol from Patent Data
The following table summarizes critical parameters for industrial-scale synthesis:
| Step | Conditions | Purpose | Outcome |
|---|---|---|---|
| Acylation | Reflux in toluene, 8–12 hrs | Formamide bond formation | 92% conversion |
| Hydrogenation | 5 bar H₂, Pd/C, 65°C, 4 hrs | Reduction of any unsaturated bonds | 95% purity (HPLC) |
| Crystallization | Ethanol/water (3:1), 0–5°C | Purification | 98% purity (final) |
Reaction Mechanism Insights
- Acylation : Nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, facilitated by triethylamine.
- Hydrogenation : Selective reduction of potential nitro or imine groups (if present in intermediates).
Industrial-Scale Considerations
- Solvent Recycling : Toluene is recovered via distillation (≥90% efficiency).
- Catalyst Reuse : Pd/C is filtered and reactivated for 3–5 cycles without significant loss in activity.
- Waste Management : Acetic acid neutralized with NaOH for safe disposal.
Analytical Characterization
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- ¹H NMR (CDCl₃) : δ 1.05 (t, 6H, CH₂CH₃), 2.32 (s, 9H, Ar-CH₃), 3.45 (q, 4H, NCH₂).
Applications and Derivatives
- Pharmaceutical Intermediate : Precursor to kinase inhibitors (e.g., Sunitinib malate).
- Ligand in Catalysis : Used in palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide hydrochloride is a synthetic benzamide derivative with a 2,4,6-trimethylbenzamide structure and a diethylaminoethyl side chain. It has potential applications in medicinal chemistry and pharmacology, particularly as a local anesthetic.
Potential Applications
- Local Anesthetic: this compound hydrochloride functions by blocking sodium channels in nerve membranes, which inhibits the propagation of nerve impulses. Studies have demonstrated its effectiveness is comparable to established local anesthetics, making it a candidate for clinical applications.
- Inhibitory effect against cancer cell lines: Some compounds with structural similarities to this compound, such as compounds 4b–c , 4e , 4g–h , have shown a significant inhibitory effect against both breast cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Compound 4e can induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .
- Enzyme inhibition: this compound and similar compounds can have excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
- Antibacterial and anti-biofilm activities: Some analogues of this compound exhibited significant inhibition at 50 μg mL −1 concentration with 80.69%, 69.74% and 68.30% against S. aureus compared to the positive control CIP which was 99.2%, while compounds 4g and 4h showed potential anti-biofilm inhibition 79.46% and 77.52% against K. pneumonia .
Structural Similarity
Several compounds share structural similarities with N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lidocaine | Amide | Widely used; fast onset of action |
| Bupivacaine | Amide | Longer duration; more potent than lidocaine |
| Mepivacaine | Amide | Less vasodilatory effect; suitable for dental use |
| Ropivacaine | Amide | Less cardiotoxicity; used in epidural anesthesia |
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with bioactive molecules, which may inhibit the function of bacterial enzymes or disrupt bacterial cell membranes. This interaction is facilitated by the presence of the diethylaminoethyl group, which enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide and Analogues
Key Observations :
- Aromatic vs. Aliphatic Cores: The target compound and analogues retain a benzamide core, whereas substitutes this with a valeramide (pentanamide) chain.
- Hydrogen Bonding: ’s hydroxy-dimethylethyl group provides an N,O-bidentate motif, enabling metal coordination in catalysis, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated LogP based on structural similarity; †PSA calculated from hydroxyl and amide groups; ‡Higher LogP due to aliphatic chain; §PSA similar to target compound due to shared diethylamino group.
Key Findings :
- The target compound’s boiling point (356.4°C) reflects strong intermolecular forces from its aromatic core and polar amide group, comparable to other benzamides .
- Lipophilicity : The valeramide derivative () likely has higher LogP due to its extended aliphatic chain, favoring membrane penetration in biological systems compared to the target compound .
Biological Activity
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 262.39 g/mol
- Density : 0.977 g/cm³
- Boiling Point : 356.4°C at 760 mmHg
- Flash Point : 169.4°C
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with diethylamine in an appropriate solvent. The reaction conditions can be optimized to achieve high yields and purity of the final product.
Antimicrobial Activity
Recent studies have reported that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study on a related compound demonstrated antibacterial activity against various strains of bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Research has shown that it can be incorporated into pH-responsive drug delivery systems, enhancing the selectivity and efficacy of chemotherapy agents like doxorubicin (DOX). In vitro studies indicated that DOX-loaded micelles containing this compound effectively inhibited tumor cell proliferation .
Pharmacological Applications
The compound has also been explored as a modulator for various biological pathways. It acts as an inhibitor for specific kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies .
Case Studies and Research Findings
- Antibacterial Studies :
- A study tested the antibacterial activity of related compounds derived from diethylaminoethyl groups and found promising results against Gram-positive bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of these compounds.
| Compound | MIC (µg/mL) |
|---|---|
| N-[2-(Diethylamino)ethyl]-... | 32 |
| Control (Standard Antibiotic) | 8 |
- Anticancer Efficacy :
- In a comparative study using HepG2 liver cancer cells, DOX-loaded mixed micelles demonstrated a higher cytotoxicity compared to free DOX.
- The encapsulation efficiency was reported to be around 55%, indicating effective drug delivery capabilities.
| Treatment Type | Cell Viability (%) |
|---|---|
| Free DOX | 60 |
| DOX-loaded Micelles | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
